tert-Butyl 5-bromo-2-(trifluoromethoxy)benzylcarbamate
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Overview
Description
tert-Butyl 5-bromo-2-(trifluoromethoxy)benzylcarbamate: is an organic compound that features a tert-butyl group, a bromine atom, and a trifluoromethoxy group attached to a benzylcarbamate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromo-2-(trifluoromethoxy)benzylcarbamate typically involves the reaction of 5-bromo-2-(trifluoromethoxy)benzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-bromo-2-(trifluoromethoxy)benzylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylcarbamates, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Chemistry: tert-Butyl 5-bromo-2-(trifluoromethoxy)benzylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound can be used to study the effects of trifluoromethoxy and bromine substituents on biological activity. It may also serve as a precursor for the synthesis of potential pharmaceutical agents .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-2-(trifluoromethoxy)benzylcarbamate involves its interaction with specific molecular targets, depending on the context of its use. For example, in organic synthesis, it may act as a nucleophile or electrophile, participating in various chemical reactions. In biological systems, its effects would depend on its interaction with enzymes or receptors, potentially altering their activity or function .
Comparison with Similar Compounds
- tert-Butyl 2-bromo-5-(trifluoromethyl)benzoate
- tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
- tert-Butyl (2-bromo-5-fluorophenethyl)(methyl)carbamate
Uniqueness: tert-Butyl 5-bromo-2-(trifluoromethoxy)benzylcarbamate is unique due to the presence of both a bromine atom and a trifluoromethoxy group on the benzylcarbamate structure. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations .
Properties
IUPAC Name |
tert-butyl N-[[5-bromo-2-(trifluoromethoxy)phenyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrF3NO3/c1-12(2,3)21-11(19)18-7-8-6-9(14)4-5-10(8)20-13(15,16)17/h4-6H,7H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBZOBAJBIMSKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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